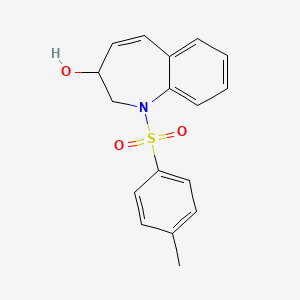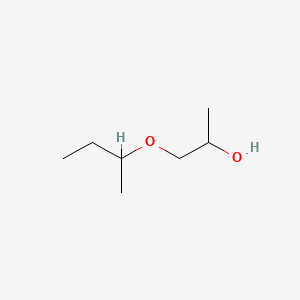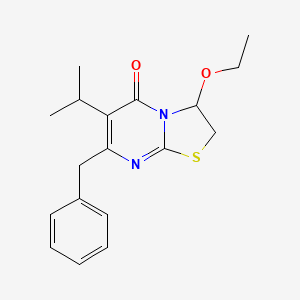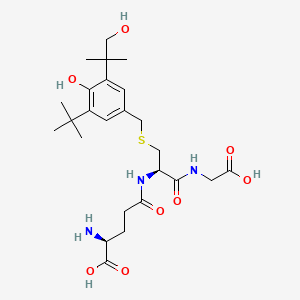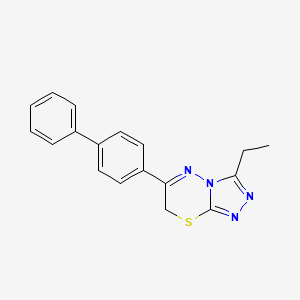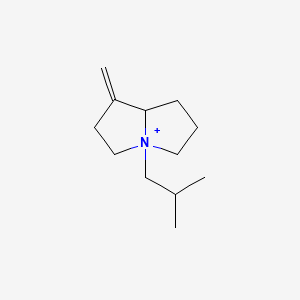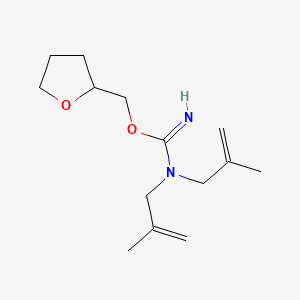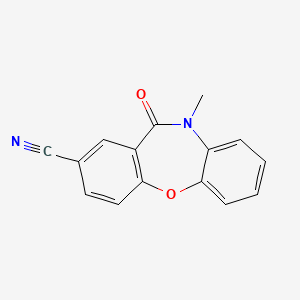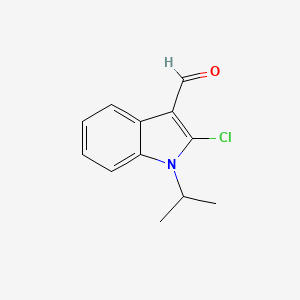
2-Chloro-1-(propan-2-yl)-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 268304 is a compound that has garnered interest in scientific research due to its unique properties and potential applications. It is known for its role as an inhibitor in various biochemical processes, making it a valuable tool in the study of cellular mechanisms and potential therapeutic applications.
Analyse Chemischer Reaktionen
NSC 268304 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound, leading to derivatives with potentially different biological activities.
Wissenschaftliche Forschungsanwendungen
NSC 268304 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and the effects of inhibitors on various chemical processes. In biology, it serves as a tool to investigate cellular pathways and the role of specific enzymes in metabolic processes. In medicine, NSC 268304 is explored for its potential therapeutic effects, particularly as an inhibitor of certain enzymes that are implicated in diseases such as cancer. Its ability to modulate biochemical pathways makes it a valuable compound in drug discovery and development. Additionally, in industry, NSC 268304 may be used in the development of new materials or as a catalyst in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of NSC 268304 involves its interaction with specific molecular targets, such as enzymes or receptors, to inhibit their activity. This inhibition can occur through various pathways, including competitive binding to the active site of an enzyme or allosteric modulation, where the compound binds to a different site on the enzyme, causing a conformational change that reduces its activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which NSC 268304 is used.
Vergleich Mit ähnlichen Verbindungen
NSC 268304 can be compared with other similar compounds that act as inhibitors in biochemical processes. Some of these similar compounds include NSC 663284, which is a potent quinolinedione Cdc25 phosphatase inhibitor . While both compounds share inhibitory properties, their specific targets and mechanisms of action may differ, highlighting the uniqueness of NSC 268304. Other similar compounds may include various small molecule inhibitors used in research and therapeutic applications, each with distinct chemical structures and biological activities.
Eigenschaften
CAS-Nummer |
64788-56-3 |
|---|---|
Molekularformel |
C12H12ClNO |
Molekulargewicht |
221.68 g/mol |
IUPAC-Name |
2-chloro-1-propan-2-ylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H12ClNO/c1-8(2)14-11-6-4-3-5-9(11)10(7-15)12(14)13/h3-8H,1-2H3 |
InChI-Schlüssel |
BTMWQFLDYPPTLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=CC=CC=C2C(=C1Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


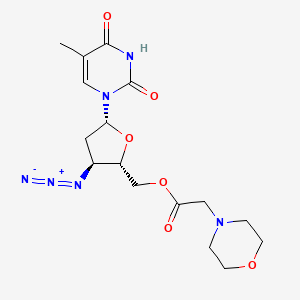
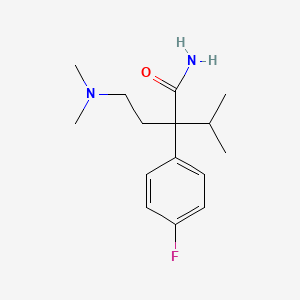
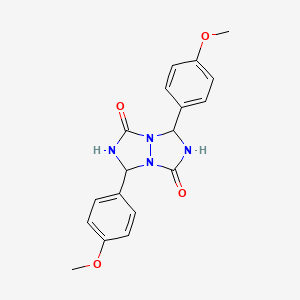
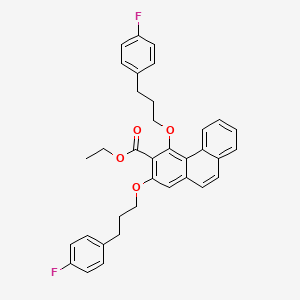
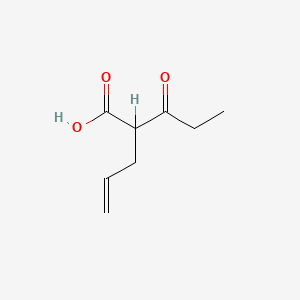
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797094.png)
